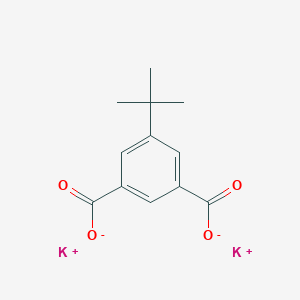

Dipotassium 5-tert-butylisophthalate

Description

Dipotassium 5-tert-butylisophthalate (hypothetical structure) is a dipotassium salt derived from 5-tert-butylisophthalic acid. This article compares its hypothetical properties with structurally related compounds, leveraging available data from diverse sources.

Properties

CAS No. |

15968-02-2 |

|---|---|

Molecular Formula |

C12H12K2O4 |

Molecular Weight |

298.42 g/mol |

IUPAC Name |

dipotassium;5-tert-butylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |

InChI Key |

WSEOCKWZDYMTPH-UHFFFAOYSA-L |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Other CAS No. |

15968-02-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Dipotassium Phosphate (K₂HPO₄)

Structural and Functional Differences :

- Functional Group : Phosphate (PO₄³⁻) vs. carboxylate (isophthalate).

- Applications : Dipotassium phosphate acts as a pH-neutral counter-ion in radiopharmaceutical synthesis, minimizing decomposition of base-sensitive precursors . In contrast, dipotassium 5-tert-butylisophthalate’s bulky tert-butyl group may enhance solubility in organic solvents, making it suitable for specialized coordination chemistry or polymer stabilization.

Dipotassium Hexafluorotitanate (K₂TiF₆)

Structural and Industrial Relevance :

- Composition: Inorganic fluorotitanate salt vs. organic carboxylate.

- Uses : K₂TiF₆ is utilized in metallurgy and glass manufacturing . This compound, being organic, is more likely to serve in catalysis or as a ligand in metal-organic frameworks (MOFs).

- Safety : K₂TiF₆ is classified as corrosive (GHS05) and harmful (GHS07) , whereas organic dipotassium salts typically pose lower acute toxicity but may require dust-control measures.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (C₁₀H₆K₂O₈S₂)

Substituent Effects :

- Functional Groups : Sulfonate (-SO₃⁻) and hydroxyl (-OH) groups vs. carboxylate (-COO⁻) and tert-butyl.

- Applications : The disulphonate derivative is restricted to R&D applications (e.g., dye intermediates) due to its complex aromatic structure . The tert-butyl group in this compound could improve thermal stability, making it viable for high-temperature processes.

- Solubility : Sulfonates are highly water-soluble, whereas the tert-butyl group may reduce aqueous solubility, favoring organic media.

Di-tert-Butyl 5-Aminoisophthalate (C₁₆H₂₃NO₄)

Ester vs. Salt Comparison :

- Structure : Ester derivative (neutral molecule) vs. ionic dipotassium salt.

- Physical Properties : The ester has a higher boiling point (415°C predicted) and density (1.1 g/cm³) compared to the likely lower melting point and higher hydrophilicity of the dipotassium salt .

- Reactivity: The amino group in the ester enables nucleophilic reactions, whereas the dipotassium salt’s carboxylate groups may participate in ionic interactions or coordination chemistry.

Data Table: Comparative Analysis of Key Parameters

Research Findings and Implications

- Synthetic Utility : Dipotassium salts are preferred in reactions requiring mild pH conditions, as seen with dipotassium phosphate in PET labeling . The tert-butyl variant may optimize reactions sensitive to steric effects.

- Safety and Handling : While dipotassium salts are generally low-risk, fluorinated or sulfonated derivatives (e.g., K₂TiF₆) require stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.